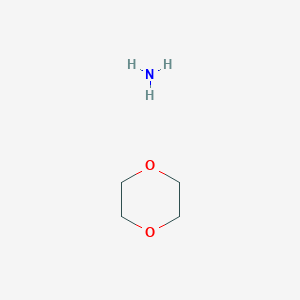

Ammonia dioxane

説明

Ammonia dioxane is a useful research compound. Its molecular formula is C4H11NO2 and its molecular weight is 105.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Ammonia as a Carbon-Free Fuel : Kobayashi et al. (2019) explored the potential of ammonia as a carbon-free fuel, highlighting its significance in the de-carbonization of energy generation. This research is crucial in the context of the Paris Agreement's climate goals. Ammonia, with its thermal properties similar to propane and its ability to be produced from renewable sources, is presented as an attractive alternative to hydrogen as an energy carrier (Kobayashi, Hayakawa, Somarathne, & Okafor, 2019).

Synthesis of Chiral Hydrazones : Shen and Friestad (2002) demonstrated the use of dioxane in combination with other reagents for the N-amination of 2-oxazolidinones, leading to the practical preparation of chiral N-acylhydrazones. This method is significant for asymmetric synthesis applications (Shen & Friestad, 2002).

Electroreduction of Nitrogen to Ammonia : Suryanto et al. (2019) critiqued the current methodologies and catalyst selection in the electrochemical nitrogen reduction reaction (NRR), aiming to develop sustainable approaches for ammonia production. This research aligns with the global need for environmentally friendly ammonia synthesis (Suryanto, Du, Wang, Chen, Simonov, & Macfarlane, 2019).

Ammonia in Vehicular Applications : Zamfirescu and Dincer (2009) analyzed the use of ammonia as a sustainable fuel for power generation in vehicles. They evaluated performance indicators such as system effectiveness, driving range, and fuel tank compactness, highlighting ammonia's potential benefits and technical advantages in this domain (Zamfirescu & Dincer, 2009).

Catalytic Synthesis of Ammonia : Schlögl (2003) discussed the fundamental importance and various techniques for the preparation of ammonia, particularly focusing on the Haber-Bosch synthesis. This research is essential for understanding ammonia's role in fertilizers, medicaments, dyes, explosives, and resins (Schlögl, 2003).

Ammonia and C-H Amination : Kim and Chang (2017) emphasized the development of efficient transition metal catalyst systems for direct C-H amination of hydrocarbons using ammonia. This research is anticipated to have broad applications in synthetic methodology, medicinal chemistry, and materials science (Kim & Chang, 2017).

特性

IUPAC Name |

azane;1,4-dioxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2.H3N/c1-2-6-4-3-5-1;/h1-4H2;1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTGQBPGYZDWAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCO1.N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

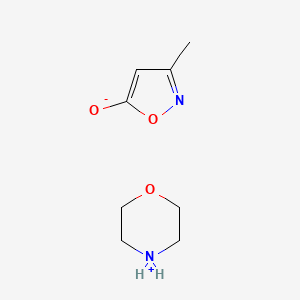

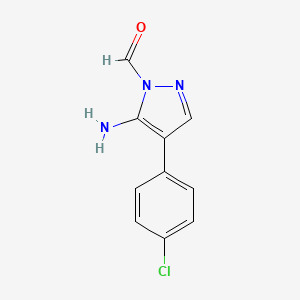

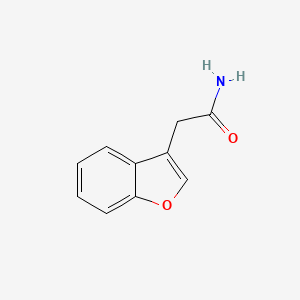

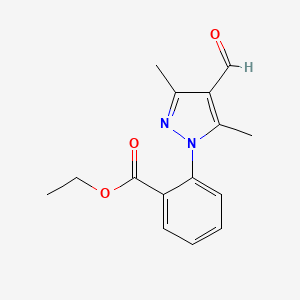

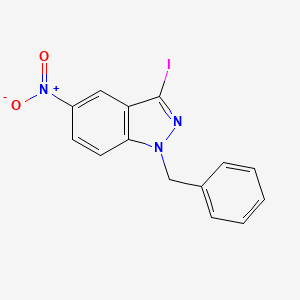

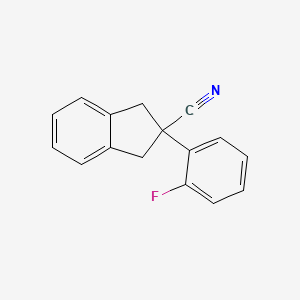

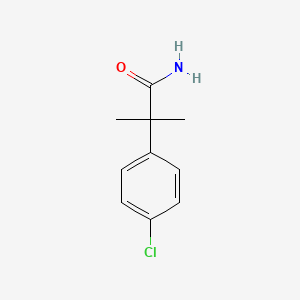

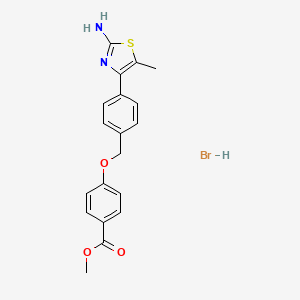

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。